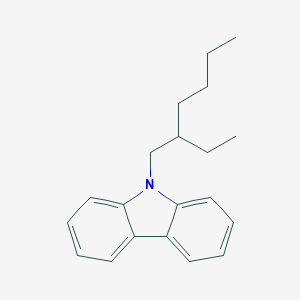

9-(2-Ethylhexyl)carbazole

描述

9-(2-Ethylhexyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the 2-ethylhexyl group enhances its solubility and processability, making it a preferred choice in the synthesis of advanced materials.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Ethylhexyl)carbazole typically involves the alkylation of carbazole with 2-ethylhexyl bromide. The reaction is carried out in the presence of a strong base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction conditions are typically maintained at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

化学反应分析

Types of Reactions: 9-(2-Ethylhexyl)carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole-9,9-dioxide.

Reduction: Reduction reactions can convert it back to carbazole.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Carbazole-9,9-dioxide.

Reduction: Carbazole.

Substitution: Halogenated carbazole derivatives.

科学研究应用

Biological Activities

Antimicrobial Properties

Research has shown that carbazole derivatives, including 9-(2-ethylhexyl)carbazole, exhibit significant antimicrobial activity. Studies have reported that various N-substituted carbazoles demonstrate efficacy against a range of bacterial strains. For instance, compounds derived from carbazole have been evaluated for their antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 10.3 to 26.08 mm depending on the specific derivative and concentration used .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Certain studies indicate that carbazole derivatives can protect neuronal cells from oxidative stress and glutamate-induced toxicity. For example, compounds with bulky substituents at the nitrogen position of the carbazole structure have shown promising neuroprotective activity at low concentrations, suggesting potential therapeutic applications in neurodegenerative diseases .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

In materials science, this compound is recognized for its role in organic light-emitting diodes (OLEDs). Its excellent electron transport properties make it a suitable candidate for use in OLED devices. Research indicates that incorporating this compound into OLED structures enhances device performance by improving charge transport and light emission efficiency .

Corrosion Inhibition

Another notable application of this compound is in corrosion inhibition. Studies have demonstrated that this compound acts as an effective inhibitor for mild steel in acidic environments. The electrochemical analysis indicates that it predominantly exhibits cathodic inhibition effects, which can significantly reduce corrosion rates in industrial applications .

Case Studies and Experimental Findings

作用机制

The mechanism of action of 9-(2-Ethylhexyl)carbazole involves its interaction with various molecular targets. In electronic applications, it acts as a hole-transport material, facilitating the movement of positive charges. In biological systems, its mechanism of action is related to its ability to intercalate with DNA and disrupt cellular processes.

相似化合物的比较

- 9-Ethylcarbazole

- 3,6-Dibromocarbazole

- 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

Comparison: Compared to these similar compounds, 9-(2-Ethylhexyl)carbazole offers enhanced solubility and processability due to the presence of the 2-ethylhexyl group. This makes it more suitable for applications requiring high-performance materials with good film-forming properties.

生物活性

9-(2-Ethylhexyl)carbazole is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles recent research findings, case studies, and data tables that elucidate the biological properties of this compound.

Chemical Structure and Properties

This compound belongs to the carbazole family, characterized by a fused ring system that contributes to its biological activity. The molecular formula is , and it exhibits properties that facilitate interactions with various biological targets.

1. Anticancer Activity

Research has demonstrated that derivatives of carbazole, including this compound, exhibit significant anticancer properties. A study highlighted the ability of certain carbazole derivatives to inhibit cell proliferation in various cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, compounds derived from this structure have shown effectiveness against breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study indicated that several carbazole derivatives displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The disk diffusion method revealed that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/ml .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Bacillus subtilis | 31.25 |

| This compound | Escherichia coli | 62.5 |

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. It has been shown to protect neuronal cells against oxidative stress-induced damage. Specifically, compounds with similar structures were found to enhance cell viability in models of neurodegeneration, indicating their potential for treating conditions like Alzheimer’s disease .

The biological activity of this compound can be attributed to several mechanisms:

- Anticholinesterase Activity : This compound has demonstrated the ability to inhibit acetylcholinesterase (AChE), which is relevant for therapeutic strategies aimed at cognitive disorders.

- Antioxidative Properties : The compound exhibits antioxidative effects, which are crucial in protecting cells from oxidative stress, a common pathway in various diseases .

Case Studies

Case Study 1: Anticancer Effects in Breast Cancer Models

A recent investigation into the anticancer effects of this compound derivatives showed a significant reduction in tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% after treatment with a specific derivative at a dosage of 10 mg/kg body weight over four weeks .

Case Study 2: Neuroprotection Against Glutamate-Induced Toxicity

In vitro studies using HT22 neuronal cells revealed that treatment with this compound significantly improved cell viability under glutamate-induced toxicity conditions. The effective concentration was identified as 3 µM, indicating its potential utility in neuroprotective therapies .

属性

IUPAC Name |

9-(2-ethylhexyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-3-5-10-16(4-2)15-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h6-9,11-14,16H,3-5,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNQWFLHXTRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584610 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187148-77-2 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Ethylhexyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-(2-Ethylhexyl)carbazole?

A1: The molecular formula of this compound is C20H25N, and its molecular weight is 279.43 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize this compound. [, , ] These methods provide insights into the compound's structure, functional groups, and electronic transitions.

Q3: Is this compound thermally stable? What is its glass transition temperature?

A3: this compound demonstrates good thermal stability, with a 5% weight loss temperature exceeding 400 °C under nitrogen atmosphere. [] Its glass transition temperature (Tg) is around 88 °C. [] This thermal stability makes it suitable for applications involving high processing or operating temperatures.

Q4: What is the solubility of this compound in common organic solvents?

A4: this compound exhibits excellent solubility in common organic solvents like tetrahydrofuran (THF), chloroform, toluene, and dichloromethane. [, ] This solubility facilitates solution processing techniques for thin-film fabrication, a crucial aspect for its use in organic electronic devices.

Q5: What are the primary applications of this compound in materials science?

A5: this compound is primarily utilized as a hole transporting material, a host material in organic light-emitting diodes (OLEDs), and as a key component in photorefractive materials. [, , ] Its electronic properties, including its high hole mobility, contribute to its effectiveness in these applications.

Q6: How does the concentration of this compound impact the performance of photorefractive polymers?

A6: Research indicates that the concentration of this compound significantly influences charge trapping processes in C60-sensitized photorefractive polymers. [] Tuning the concentration ratio between this compound and the polymer matrix optimizes the steady-state and dynamic photorefractive performance of these materials.

Q7: Can this compound be used in the fabrication of flexible electronic devices?

A7: Yes, this compound has been successfully incorporated into flexible, solvent-free liquid organic distributed feedback lasers. [] Its liquid state, coupled with its semiconducting properties, makes it a promising candidate for flexible optoelectronic applications.

Q8: How does this compound contribute to the performance of organic light-emitting diodes (OLEDs)?

A8: this compound serves as an effective host material in blue phosphorescent OLEDs. [] Its wide bandgap and ability to facilitate charge carrier balance within the device contribute to its high efficiency in these applications.

Q9: What is the role of this compound in organic photovoltaics (OPVs)?

A9: this compound is employed as a donor material in bulk-heterojunction OPV systems. [] Its ability to absorb light and donate electrons upon excitation makes it a valuable component in converting sunlight into electricity.

Q10: Has this compound been used in other types of organic electronic devices?

A10: Yes, researchers have explored its use in organic field-effect transistors (OFETs). [] The high charge carrier mobility of this compound, particularly its electron mobility, makes it a promising material for OFET applications.

Q11: Have computational methods been used to study this compound?

A11: Yes, computational chemistry techniques, including quantum chemical calculations and molecular dynamic simulations, have been employed to study the properties and behavior of this compound. [, ] These simulations provide valuable insights into its electronic structure, molecular interactions, and performance in various applications.

Q12: How does modifying the structure of this compound affect its properties?

A12: Structural modifications, such as incorporating electron-withdrawing or electron-donating groups, can significantly impact the electronic and optical properties of this compound derivatives. [, , ] These modifications can tune its energy levels, absorption and emission spectra, and charge transport characteristics.

Q13: What is the impact of alkyl chain length on the properties of this compound-based polymers?

A13: The length of alkyl chains attached to the carbazole core can influence the solubility, morphology, and charge transport properties of polymers containing this compound units. [, ] For example, shorter alkyl chains can lead to a higher degree of molecular packing and improved charge transport.

Q14: What is known about the environmental impact of this compound?

A14: Research on the environmental impact and degradation pathways of this compound is currently limited. [] Further studies are necessary to assess its potential ecotoxicological effects and develop strategies for its safe disposal and management.

Q15: Are there any sustainable practices or alternative materials being considered in relation to this compound?

A15: Researchers are actively exploring alternative materials and sustainable practices to address potential environmental concerns associated with this compound. [, ] This includes investigating biodegradable polymers and developing efficient recycling methods to minimize waste and environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。